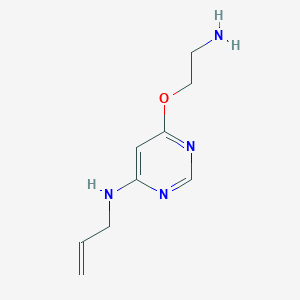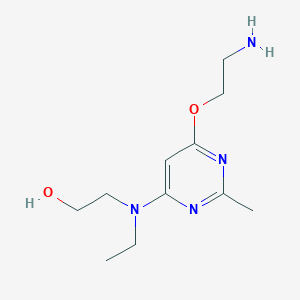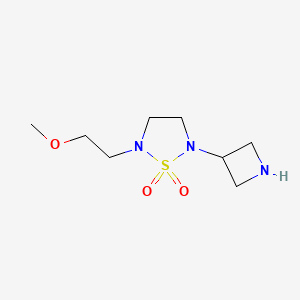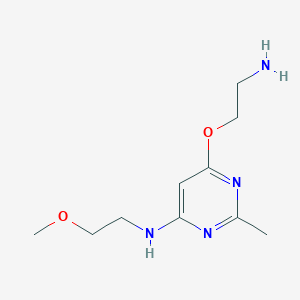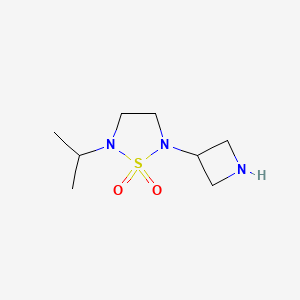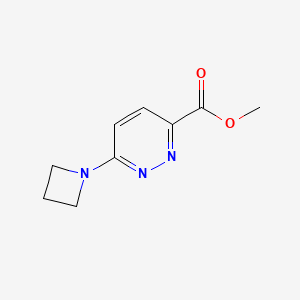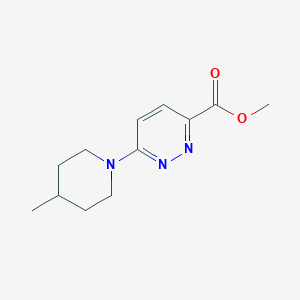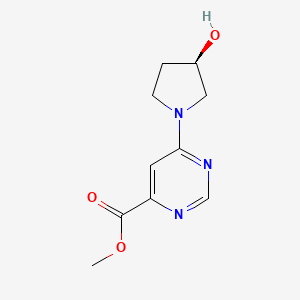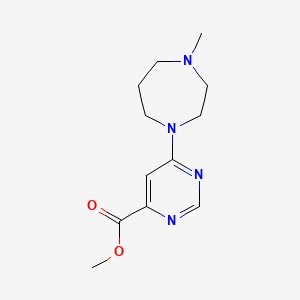
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
1-(1-(2-Fluoroethyl)pyrrolidin-2-yl)methyl-1H-1,2,3-triazol-4-yl)methanol (FEPTM) is a novel compound that has been the focus of recent research due to its potential applications in various scientific fields. FEPTM is a synthetic small molecule that is composed of a nitrogen-containing heterocyclic ring and a methyl group. Its chemical structure is similar to that of other compounds such as ethylpyrrolidin-2-ylmethyl-1H-1,2,3-triazol-4-yl)methanol (EPTM) and 1-(1-methyl-1H-1,2,3-triazol-4-yl)methanol (MTM). FEPTM has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds structurally related to (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have been synthesized and characterized using FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures were analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Crystallography and DFT Studies : A detailed crystallographic and conformational analysis of related compounds was conducted. Molecular structures were optimized using DFT, providing insights into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactivity and Applications
Corrosion Inhibition : Derivatives of 1,2,3-triazole, similar to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate effective inhibition due to their interaction with the metal surface, showcasing their potential in corrosion prevention (Ma et al., 2017).
Complexation Studies : Studies on bidentate heterocyclic N-donor ligands, which include triazole rings as in the queried compound, focus on their complexation with metals like Nd(III) and Am(III). This is crucial for understanding the ligands' potential in nuclear fuel cycle applications, particularly in separating actinides from lanthanides (Ogden et al., 2011).
Organometallic Applications : Research on organometallic complexes involving 1,2,3-triazole derivatives demonstrates their utility in studying electronic properties and potential applications in catalysis and materials science (Anderson et al., 2013).
Synthesis of Novel Compounds : The synthesis of various N-substituted pyrrolidine derivatives featuring 1,2,4-triazole rings has been explored. These compounds are significant due to their presence in clinical drugs, highlighting the therapeutic potential of triazole derivatives (Prasad et al., 2021).
Catalytic and Solvent-Free Synthesis : Innovative methods for the synthesis of fluoroalkylated triazoles, including catalyst- and solvent-free approaches, have been developed. These methods are significant for the efficient production of triazole derivatives (Moreno-Fuquen et al., 2019).
Propriétés
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBBKVTMKWKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



